4-Ppbp maleate
Overview
Description
Mechanism of Action
Target of Action
4-Ppbp maleate is a potent ligand and agonist for the σ1 receptor . It is also a non-competitive, selective antagonist for NR1a/2B NMDA receptors, which are expressed in Xenopus oocytes . The σ1 receptor plays a crucial role in modulating the function of various ion channels, G-protein coupled receptors, and other proteins, thereby influencing a wide range of biological processes .
Mode of Action
As a σ1 receptor agonist, this compound binds to the σ1 receptor, activating it . As an antagonist for NR1a/2B NMDA receptors, it inhibits the activity of these receptors . The interaction between this compound and its targets leads to changes in cellular signaling pathways .
Biochemical Pathways
The activation of the σ1 receptor by this compound can lead to the phosphorylation of ERK1/2 in primary neurons . This suggests that the ERK1/2 signaling pathway is involved in the action of this compound . The inhibition of NR1a/2B NMDA receptors can affect the function of the glutamatergic system, which plays a key role in synaptic plasticity .
Pharmacokinetics
The compound’s ability to act as a σ1 receptor agonist and nr1a/2b nmda receptor antagonist suggests that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The activation of the σ1 receptor and inhibition of NR1a/2B NMDA receptors by this compound can lead to neuroprotective effects . For example, it has been shown to decrease brain injury after transient focal ischemia in rats .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of the σ1 receptor and NR1a/2B NMDA receptors in different tissues can affect the compound’s efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound .
Biochemical Analysis
Biochemical Properties
4-Ppbp maleate interacts with σ1 receptors and NR1a/2B NMDA receptors . It acts as a very potent agonist of σ1 receptor with a Ki value of 0.8 nM . The nature of these interactions involves binding to the receptors, leading to changes in cellular functions.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with σ1 and NR1a/2B NMDA receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with σ1 and NR1a/2B NMDA receptors . This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For example, it has been shown that this compound at a dosage of 1 μmol/kg can decrease brain injury after transient focal ischemia in rats .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. Given its interaction with σ1 and NR1a/2B NMDA receptors, it is likely that it interacts with enzymes or cofactors associated with these receptors .
Preparation Methods
The synthesis of 4-Phenyl-1-(4-phenylbutyl)piperidine maleate involves several steps. The primary synthetic route includes the reaction of 4-phenylbutyl chloride with piperidine to form 4-phenyl-1-(4-phenylbutyl)piperidine. This intermediate is then reacted with maleic acid to produce the maleate salt . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
4-Phenyl-1-(4-phenylbutyl)piperidine maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
4-Phenyl-1-(4-phenylbutyl)piperidine maleate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various chemical reactions and studies involving sigma-1 receptors.
Biology: The compound is used to study cellular signaling pathways and receptor interactions.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Comparison with Similar Compounds
4-Phenyl-1-(4-phenylbutyl)piperidine maleate is unique due to its dual role as a sigma-1 receptor agonist and NMDA receptor antagonist. Similar compounds include:
BD1047 dihydrobromide: A selective sigma-1 receptor antagonist.
Oxotremorine methiodide: An acetylcholine receptor agonist with similar cellular effects.
N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide: Another compound with sigma-1 receptor activity.
These compounds share some functional similarities but differ in their receptor selectivity and specific applications.
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASPNIMFGJVLES-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207572-62-1 | |
Record name | PPBP maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does 4-PPBP maleate function as a connective tissue growth factor (CTGF) mimic in the context of tendon healing?
A1: this compound, along with Oxotremorine M, belongs to a class of small-molecule CTGF mimics. While the exact mechanism of action remains unclear, previous studies suggest that these mimics promote tendon healing by stimulating the proliferation and differentiation of perivascular cells expressing the CD146 marker. These cells are known to play a crucial role in tendon regeneration. []
Q2: The study found that this compound did not improve intrasynovial tendon healing in vivo, despite promising in vitro results. What explanation is offered for this discrepancy?
A2: The researchers observed a significant difference in the responsiveness of tendon cells derived from different environments. While this compound effectively stimulated extrasynovial tendon cells in vitro, it failed to elicit a similar response in intrasynovial tendon cells. This lack of response in intrasynovial tendon cells is suggested as the primary reason for the absence of in vivo efficacy in intrasynovial tendon healing. The study highlights the importance of considering the specific cellular environment and composition of the target tendon when developing therapeutic strategies for tendon repair. []
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